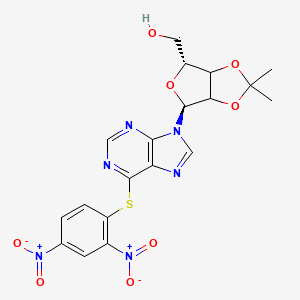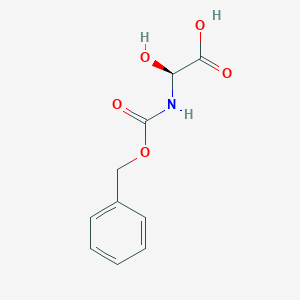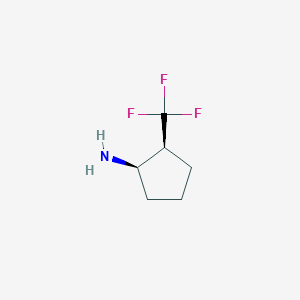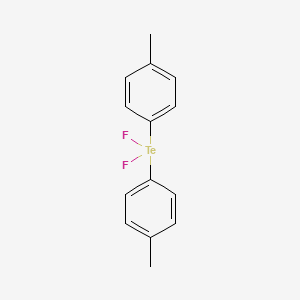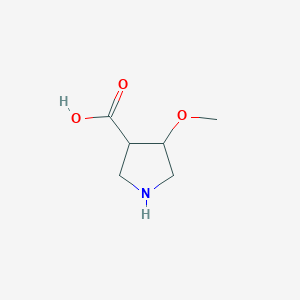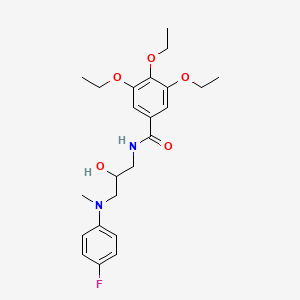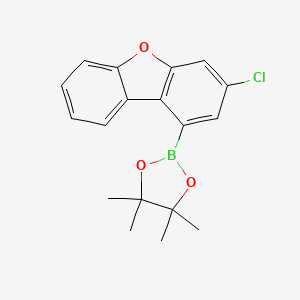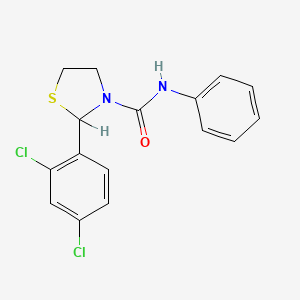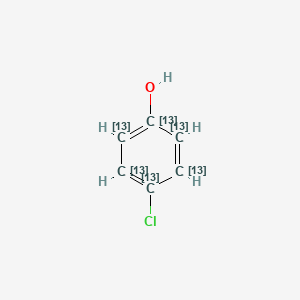
4-Chlorophenol-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenol-13C6 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 4-chlorophenol, where the phenol ring is labeled with carbon-13 isotopes. This labeling allows for precise tracking and analysis in various chemical and biological studies. The compound has the molecular formula 13C6H5ClO and a molecular weight of 134.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorophenol-13C6 is typically synthesized through the chlorination of phenol-13C6. The reaction is carried out in polar solvents to favor the formation of the 4-chloro derivative. Direct chlorination of molten phenol tends to produce 2-chlorophenol, so the choice of solvent and reaction conditions is crucial .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, often using catalysts to enhance the reaction efficiency. The process is carefully controlled to ensure high purity and yield of the desired 4-chloro derivative .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding aniline derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Aniline derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chlorophenol-13C6 is widely used in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the degradation pathways of chlorophenols.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in environmental studies to monitor the degradation of chlorophenols in contaminated sites
Mechanism of Action
The primary mechanism of action of 4-chlorophenol-13C6 involves the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to various biochemical effects. The degree of chlorination affects the strength of this uncoupling effect, with higher chlorination leading to stronger inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: Another isomer of chlorophenol with different reactivity and applications.
3-Chlorophenol: Similar to 4-chlorophenol but with the chlorine atom in a different position on the phenol ring.
Pentachlorophenol: A highly chlorinated phenol with stronger toxic effects and different industrial uses
Uniqueness
4-Chlorophenol-13C6 is unique due to its stable isotope labeling, which allows for precise tracking in various studies. This makes it particularly valuable in research applications where accurate measurement and analysis are crucial .
Properties
Molecular Formula |
C6H5ClO |
|---|---|
Molecular Weight |
134.51 g/mol |
IUPAC Name |
4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
WXNZTHHGJRFXKQ-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1O)Cl |
Canonical SMILES |
C1=CC(=CC=C1O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


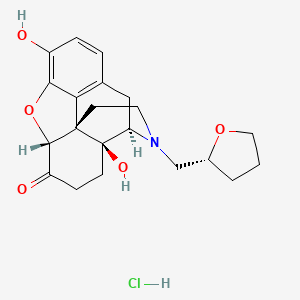
![1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.](/img/structure/B13415469.png)
![2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester](/img/structure/B13415474.png)

![(1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13415494.png)
